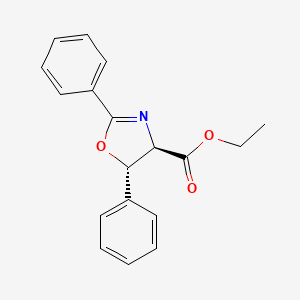
1H-Imidazole, 2,5-dihydro-1-(4-methoxyphenyl)-4-phenyl-, 3-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 2,5-dihydro-1-(4-methoxyphenyl)-4-phenyl-, 3-oxide is a heterocyclic organic compound It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms The compound also features a methoxyphenyl group and a phenyl group attached to the imidazole ring, along with an oxide group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2,5-dihydro-1-(4-methoxyphenyl)-4-phenyl-, 3-oxide typically involves the reaction of diaminoglyoxime with aldehyde and ketone derivatives in the presence of p-toluene sulphonic acid in a water-methanol mixture at room temperature. This reaction affords nitrone derivatives in high yields within a short time frame . The choice of solvent and catalyst is crucial for the success of this reaction, with strong acids like sulfuric acid and trifluoromethanesulfonic acid in protic solvents like methanol being particularly effective .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up procedures would apply. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole, 2,5-dihydro-1-(4-methoxyphenyl)-4-phenyl-, 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the oxide group to other functional groups.
Substitution: The phenyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with higher oxidation states, while reduction may produce compounds with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 2,5-dihydro-1-(4-methoxyphenyl)-4-phenyl-, 3-oxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 2,5-dihydro-1-(4-methoxyphenyl)-4-phenyl-, 3-oxide involves its interaction with molecular targets and pathways within biological systems. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl and phenyl groups may enhance the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
- 1H-Imidazole, 2,5-dihydro-1-(4-methoxyphenyl)-2,4-diphenyl-, 3-oxide
- 1H-Imidazole, 2,5-dihydro-1-(4-methoxyphenyl)-4-phenyl-, 3-oxide
Comparison: this compound is unique due to its specific substitution pattern on the imidazole ring. This substitution pattern can influence the compound’s chemical reactivity, biological activity, and potential applications. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and efficacies in various applications.
Eigenschaften
CAS-Nummer |
190076-45-0 |
|---|---|
Molekularformel |
C16H16N2O2 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-1-oxido-5-phenyl-2,4-dihydroimidazol-1-ium |
InChI |
InChI=1S/C16H16N2O2/c1-20-15-9-7-14(8-10-15)17-11-16(18(19)12-17)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
InChI-Schlüssel |
YZYAJEVEWSZXLH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CC(=[N+](C2)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B12554159.png)
![4,4'-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1'-biphenyl](/img/structure/B12554166.png)
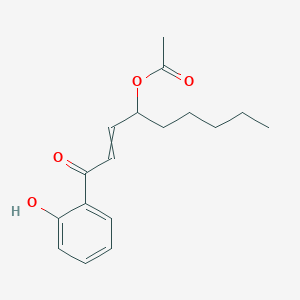
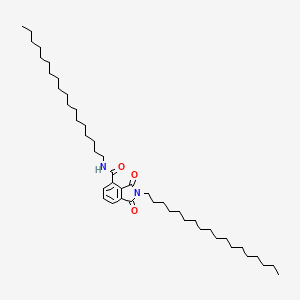
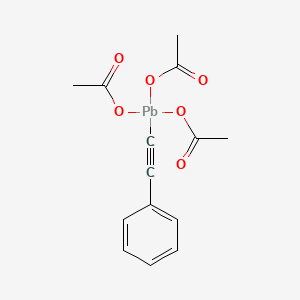
![2,2'-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine}](/img/structure/B12554188.png)
![N-[(3,4-Dichlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B12554192.png)

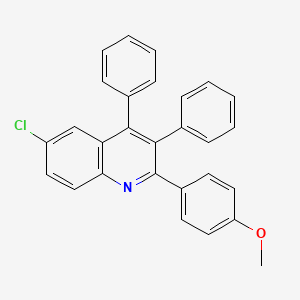
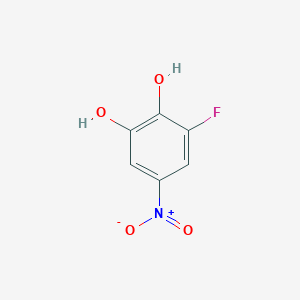

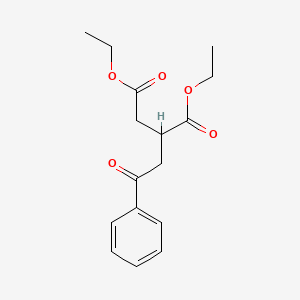
![2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B12554233.png)
